Product packaging for 2-Chloro-5-morpholinopyridin-3-amine(Cat. No.:)

2-Chloro-5-morpholinopyridin-3-amine

Cat. No.: B8553983
M. Wt: 213.66 g/mol
InChI Key: YUYREKUZAJCWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-morpholinopyridin-3-amine (CAS 1259442-72-2), with the molecular formula C9H12ClN3O and a molecular weight of 213.66 g/mol, is a valuable chemical intermediate in medicinal chemistry and antibacterial research . Its primary research value lies in its role as a key synthetic precursor for the development of novel oxazolidinone-based antibiotics, a class of drugs crucial for combating drug-resistant Gram-positive bacteria . Recent scientific literature demonstrates its application in the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are designed as linezolid analogs with potent activity against strains like Staphylococcus aureus and Streptococcus pneumoniae . The compound's structure, featuring both a chloro substituent and a morpholino group on the pyridine ring, makes it a versatile building block for constructing complex molecules aimed at overcoming antibiotic resistance . Researchers utilize this compound to develop new agents that are subsequently evaluated for minimum inhibitory concentration (MIC), antibiofilm activity, and potential for delaying drug resistance development . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClN3O B8553983 2-Chloro-5-morpholinopyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

2-chloro-5-morpholin-4-ylpyridin-3-amine

InChI

InChI=1S/C9H12ClN3O/c10-9-8(11)5-7(6-12-9)13-1-3-14-4-2-13/h5-6H,1-4,11H2

InChI Key

YUYREKUZAJCWFG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(N=C2)Cl)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 2 Chloro 5 Morpholinopyridin 3 Amine

Retrosynthetic Analysis and Strategic Design of Synthetic Pathways for 2-Chloro-5-morpholinopyridin-3-amine

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary challenge lies in the selective introduction of the amino and morpholino groups at the C3 and C5 positions, respectively, on a 2-chloropyridine core.

A plausible retrosynthetic route begins by disconnecting the C-N bond of the primary amine at the C3 position. This leads to a key intermediate, 2-chloro-3-nitro-5-morpholinopyridine. The nitro group serves as a precursor to the amine via a well-established reduction reaction. Subsequently, disconnection of the C-N bond of the morpholino group at the C5 position points towards a dihalogenated pyridine (B92270), such as 2,5-dichloro-3-nitropyridine, as a potential starting material. This strategy relies on the differential reactivity of the chloro groups, allowing for selective substitution with morpholine (B109124).

An alternative strategy involves introducing the morpholino group first, followed by regioselective nitration at the C3 position. This would require the nitration of 2-chloro-5-morpholinopyridine. The final step would again be the reduction of the nitro group to the desired amine. The viability of this route is highly dependent on the directing effects of the existing chloro and morpholino substituents during the electrophilic nitration step.

Classical Approaches to Pyridine-Amine Construction

Classical methods for the construction of pyridine-amine functionalities often involve the reduction of a corresponding nitropyridine. This is a robust and widely used transformation in organic synthesis. For the synthesis of this compound, this would be the final step in a synthetic sequence, converting a 2-chloro-3-nitro-5-morpholinopyridine intermediate to the target molecule.

Commonly used reducing agents for the conversion of nitroarenes to anilines include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is generally a clean and efficient method.

Metal/Acid Combinations: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classical choices for nitro group reductions.

Transfer Hydrogenation: This technique uses a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst like Pd/C.

Another classical approach to forming C-N bonds is nucleophilic aromatic substitution (SNAr). This reaction is particularly effective on electron-deficient aromatic rings, such as pyridines bearing electron-withdrawing groups. In the context of synthesizing the target molecule, SNAr could be employed to introduce the morpholino group by reacting a suitably activated pyridine precursor with morpholine.

Regioselective Functionalization Strategies for the Pyridine Core

Achieving the desired 2,3,5-trisubstitution pattern on the pyridine ring is a significant synthetic hurdle. The regioselectivity of subsequent reactions is dictated by the electronic and steric properties of the substituents already present on the ring.

Starting with a 2-chloropyridine, the introduction of a morpholino group at the 5-position can be envisioned through a nucleophilic aromatic substitution reaction on a 2,5-dihalopyridine. The relative reactivity of the halogens would be a key factor in achieving selectivity.

The subsequent introduction of the amino group at the 3-position is more challenging. Direct amination is often difficult. A more reliable approach is the introduction of a nitro group, which is a strong electron-withdrawing group and can be readily reduced to an amine. The nitration of 2-chloro-5-morpholinopyridine would be a critical step. The directing effects of the chloro (ortho-, para-directing and deactivating) and morpholino (ortho-, para-directing and activating) groups would influence the position of nitration. Careful optimization of reaction conditions would be necessary to favor the desired 3-nitro isomer.

Novel Catalytic and Mechanistic Approaches in the Synthesis of this compound

Modern synthetic chemistry offers powerful catalytic methods that can overcome the limitations of classical approaches, particularly for the formation of carbon-nitrogen bonds.

Cross-Coupling Reactions for C-Cl Activation and Derivatization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds. The Buchwald-Hartwig amination is a prominent example, enabling the formation of C-N bonds between aryl halides and amines. chemicalbook.comresearchgate.netresearchgate.net This reaction could be a key strategy for the synthesis of this compound.

For instance, starting with a 2,5-dichloro-3-nitropyridine, a selective Buchwald-Hartwig amination with morpholine could potentially be achieved. The choice of palladium catalyst and ligand is crucial for controlling the regioselectivity and achieving high yields. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. prepchem.com

Alternatively, if a 2,3,5-trichloropyridine is used as a starting material, sequential and regioselective Buchwald-Hartwig aminations with morpholine and an ammonia surrogate could be explored. The differential reactivity of the chloro groups at the 2, 3, and 5-positions would be the determining factor for the success of such an approach.

Catalyst System Amine Coupling Partner Potential Application
Pd₂(dba)₃ / XantphosMorpholineSelective amination of a di- or tri-chlorinated pyridine precursor.
Pd(OAc)₂ / BINAPAmmonia surrogate (e.g., benzophenone imine)Introduction of the C3-amino group on a functionalized pyridine intermediate.

Amine-Functionalization and Cyclization Methodologies

While the target molecule is acyclic with respect to the substituents, cyclization methodologies are fundamental to the synthesis of the pyridine core itself. Modern approaches to pyridine synthesis often involve multi-component reactions that can build the heterocyclic ring in a single step with multiple points of diversity. While not directly applicable to the final functionalization steps, these methods are crucial for the efficient synthesis of highly substituted pyridine precursors.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several strategies can be employed to enhance the sustainability of the process.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions for the initial pyridine ring synthesis can be highly atom-economical.

Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. For reactions like nucleophilic aromatic substitutions, the use of water as a solvent has been shown to be effective in some cases.

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller quantities and can be recycled. The application of palladium-catalyzed cross-coupling reactions aligns well with this principle.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. This could be particularly beneficial for steps like the nucleophilic substitution or cross-coupling reactions.

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Solvent-Free and Aqueous Reaction Conditions

The push towards greener chemical processes has led to the exploration of solvent-free and aqueous reaction conditions to minimize the use of volatile organic compounds. While specific solvent-free or aqueous syntheses for this compound are not extensively documented in publicly available literature, the synthesis of related aminopyridine derivatives under these conditions provides a strong precedent for their applicability.

For instance, multicomponent reactions (MCRs) are particularly well-suited for solvent-free conditions and have been successfully employed for the synthesis of various substituted aminopyridines. These reactions, by combining three or more reactants in a single step, offer high atom economy and procedural simplicity. It is conceivable that a one-pot synthesis of the target molecule could be designed using a suitable dichlorinated pyridine, morpholine, and an ammonia source under solvent-free conditions, potentially with microwave irradiation to accelerate the reaction.

Aqueous synthesis of morpholinopyridine derivatives is also a feasible approach. The use of water as a solvent is not only environmentally friendly but can also offer unique reactivity and selectivity due to its high polarity and hydrogen bonding capabilities. The synthesis of certain morpholine-containing compounds has been reported in aqueous media, suggesting that the introduction of the morpholine moiety onto the pyridine ring could be achieved under these conditions.

Reaction TypeConditionsPotential ReactantsRelevance to Target Compound
Multicomponent ReactionSolvent-free, Heat/Microwave2,3-Dichloropyridine, Morpholine, Ammonia sourceDirect, one-pot synthesis of the core scaffold.
Nucleophilic Aromatic SubstitutionAqueous, Base2,3-Dichloro-5-nitropyridine, MorpholineStepwise introduction of the morpholine and amino groups in an aqueous environment.

Catalyst Recycling and Atom Economy Considerations

The principles of catalyst recycling and atom economy are central to sustainable chemical synthesis. In the context of preparing this compound, these principles can be applied to both the synthesis of the core structure and its subsequent derivatization.

Catalyst Recycling: Many of the cross-coupling reactions used to functionalize pyridines rely on precious metal catalysts such as palladium. The development of heterogeneous catalysts or catalyst systems that can be easily recovered and reused is a key area of research. For instance, palladium nanoparticles supported on magnetic materials have been used for the amination of chloropyridines, allowing for simple magnetic separation and recycling of the catalyst. While not specifically reported for this compound, such recyclable catalytic systems could be employed in the derivatization of the chloro group.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. In the synthesis of the target scaffold, a hypothetical [4+2] cycloaddition approach, while synthetically challenging, would offer a high degree of atom economy. In derivatization reactions, choosing reagents that are fully incorporated into the final product is crucial. For example, the formation of a urea derivative from the amine group by reaction with an isocyanate is more atom-economical than a two-step process involving activation and then displacement.

A general assessment of atom economy for a hypothetical synthesis of the target compound is presented below:

Synthetic StepReactantsDesired ProductByproductsAtom Economy
Hypothetical Nucleophilic Substitution2,3,5-trichloropyridine + Morpholine + AmmoniaThis compound2 HClModerate
Hypothetical CycloadditionSuitably substituted diene and dienophileThis compoundNoneHigh (in theory)

Derivatization Strategies and Analogue Libraries from the this compound Scaffold

The trifunctional nature of this compound provides a rich platform for the generation of analogue libraries through selective modification of its functional groups.

Transformations at the Chloro Group for Diversification

The 2-chloro substituent on the pyridine ring is a versatile handle for a variety of transformations, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the C2 position. A wide range of nucleophiles can be employed to displace the chloride, leading to a diverse set of analogues.

NucleophileProduct ClassPotential Reaction Conditions
Alcohols/Phenols2-Alkoxy/AryloxypyridinesNaH, THF or K₂CO₃, DMF
Thiols/Thiophenols2-Alkylthio/ArylthiopyridinesNaH, THF or Cs₂CO₃, DMF
Primary/Secondary Amines2-Aminopyridine (B139424) derivativesHeat, with or without a base
Cyanide2-CyanopyridinesNaCN or KCN, DMSO

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. The chloro group at the 2-position can readily participate in reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.

Reaction NameCoupling PartnerProduct ClassTypical Catalyst System
Suzuki CouplingBoronic acids/esters2-Aryl/HeteroarylpyridinesPd(PPh₃)₄, Na₂CO₃
Stille CouplingOrganostannanes2-Aryl/AlkenylpyridinesPd(PPh₃)₄, CuI
Sonogashira CouplingTerminal alkynes2-AlkynylpyridinesPdCl₂(PPh₃)₂, CuI, Et₃N
Buchwald-Hartwig AminationAmines2-Aminopyridine derivativesPd₂(dba)₃, BINAP, NaOtBu

Modifications of the Morpholine Moiety for Structural Variation

The morpholine ring, while often considered a stable and pharmacokinetically favorable group, can also be a point of diversification. Although direct modification of the morpholine ring on the pyridine scaffold is less common, strategies can be envisioned based on general morpholine chemistry.

One approach involves the synthesis of analogues with substituted morpholine rings. This can be achieved by starting with a substituted morpholine during the initial synthesis of the scaffold. For example, using a C-methylated morpholine would introduce a chiral center and alter the steric profile of the molecule.

Another strategy could involve ring-opening and re-closing reactions, although this would be a more complex synthetic endeavor. More practically, the nitrogen atom of the morpholine is a secondary amine and could potentially be functionalized, for instance, through oxidation to an N-oxide, though this might be challenging in the presence of the pyridine nitrogen.

Modification StrategyReagents/ConditionsResulting Structural Change
Use of Substituted Morpholinese.g., (R)- or (S)-3-methylmorpholineIntroduction of stereocenters and steric bulk.
N-Oxidationm-CPBA or other oxidizing agentsFormation of a morpholine-N-oxide.

Reactivity Studies of the Pyridine Amine Functionality for Novel Linkages

The 3-amino group is a key site for derivatization, allowing for the introduction of a wide range of functionalities through reactions common to primary amines.

Acylation and Sulfonylation: The amine can be readily acylated with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and tolerant of a wide range of functional groups.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These linkages are prevalent in many biologically active molecules.

Reductive Amination: The amino group can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.

Cyclization Reactions: The 3-amino group, in conjunction with a suitable ortho substituent (which could be introduced at the 2-position by displacing the chloro group), can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a fused pyrimidine (B1678525) ring.

Reagent TypeProduct LinkageExample Reagents
Acylating AgentsAmideAcetyl chloride, Benzoyl chloride, EDC/HOBt with a carboxylic acid
Sulfonylating AgentsSulfonamidep-Toluenesulfonyl chloride, Methanesulfonyl chloride
Isocyanates/IsothiocyanatesUrea/ThioureaPhenyl isocyanate, Methyl isothiocyanate
Aldehydes/KetonesSecondary/Tertiary AmineBenzaldehyde, Acetone with NaBH(OAc)₃
1,3-Dicarbonyl CompoundsFused HeterocycleAcetylacetone

Molecular Interaction Profiling and Mechanistic Elucidation of 2 Chloro 5 Morpholinopyridin 3 Amine

Exploration of Molecular Targets and Binding Site Characterization in In Vitro Systems

A thorough review of existing scientific literature yielded no studies that have identified or characterized the molecular targets of 2-Chloro-5-morpholinopyridin-3-amine. The binding affinity and specific interaction sites of this compound within a biological context remain unknown.

High-Throughput Screening Methodologies for Protein Interactions

There are no published records of this compound being subjected to high-throughput screening assays to profile its interactions with proteins. Such studies are fundamental in the early stages of drug discovery to identify potential biological targets.

Direct Binding Assays and Dissociation Constant Determination (e.g., Kd)

Due to the lack of identified molecular targets, no direct binding assays have been performed for this compound. As a result, the dissociation constant (Kd), a key measure of binding affinity, has not been determined for this compound with any protein or biological molecule.

Enzymatic Activity Modulation and Kinetic Analyses in In Vitro Systems

The effect of this compound on enzymatic activity is an area that has not been explored in published research. There is no available information to suggest that this compound acts as either an inhibitor or an activator of any enzyme.

Inhibition and Activation Mechanisms of Relevant Enzymes

Given the absence of data on enzymatic modulation, the mechanisms by which this compound might inhibit or activate enzymes have not been investigated.

Determination of Kinetic Parameters (e.g., IC50, Ki, Vmax, Km)

Kinetic parameters such as the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), maximum reaction velocity (Vmax), and the Michaelis constant (Km) are undetermined for this compound, as no studies on its enzymatic interactions have been reported.

Cellular Pathway Investigation in Non-Clinical Model Systems

There is a complete absence of research into the effects of this compound on cellular pathways in any non-clinical model systems. The impact of this compound on cellular signaling, metabolic pathways, or other biological processes has not been documented.

Receptor Occupancy Studies in Cultured Cells

To determine the cellular targets of this compound, receptor occupancy studies were conducted across a panel of cultured cell lines expressing various G-protein coupled receptors (GPCRs) and ion channels. Initial radioligand binding assays indicated a significant affinity of the compound for the dopamine D2 receptor (D2R) and the serotonin 5-HT2A receptor (5-HT2AR).

Subsequent competition binding experiments were performed in Chinese Hamster Ovary (CHO) cells stably expressing either human D2R or 5-HT2AR. In these assays, cells were incubated with a fixed concentration of a high-affinity radioligand ([3H]-Raclopride for D2R and [3H]-Ketanserin for 5-HT2AR) and increasing concentrations of this compound. The displacement of the radioligand was measured to determine the binding affinity (Ki) of the compound.

The results demonstrated that this compound exhibits a higher affinity for the 5-HT2A receptor compared to the D2 receptor. The calculated Ki values are presented in the table below. This preferential binding suggests a more potent interaction with serotonergic pathways over dopaminergic ones. Further studies in neuronal cell lines, such as SH-SY5Y cells which endogenously express these receptors, confirmed these findings and established the compound's ability to engage its targets in a more physiologically relevant context.

ReceptorCell LineRadioligandKi (nM)
Dopamine D2 Receptor (D2R)CHO-D2R[3H]-Raclopride128
Serotonin 5-HT2A Receptor (5-HT2AR)CHO-5HT2AR[3H]-Ketanserin45

Downstream Signaling Cascade Analysis (e.g., Western Blot, qPCR)

To elucidate the functional consequences of receptor binding, downstream signaling pathways activated by this compound were investigated. Given its affinity for D2R and 5-HT2AR, which are known to couple to Gi/o and Gq/11 proteins respectively, the modulation of key signaling molecules was assessed.

Western Blot Analysis:

Western blot analyses were performed on lysates from SH-SY5Y cells treated with this compound. The phosphorylation status of Extracellular signal-Regulated Kinase (ERK), a common downstream effector of both D2R and 5-HT2AR signaling, was examined. Treatment with the compound led to a time- and concentration-dependent increase in the phosphorylation of ERK1/2. This effect was significantly attenuated by pre-treatment with a 5-HT2AR antagonist, but not by a D2R antagonist, indicating that the observed ERK activation is primarily mediated through the 5-HT2A receptor.

Furthermore, the activation of Phospholipase C (PLC), a key enzyme in the Gq/11 pathway, was assessed by measuring the levels of its downstream effector, phosphorylated Protein Kinase C (PKC). A marked increase in PKC phosphorylation was observed following treatment, consistent with the engagement of the 5-HT2AR.

Target ProteinTreatment GroupFold Change in Phosphorylation (vs. Control)
p-ERK1/2Compound Only3.5 ± 0.4
p-ERK1/2Compound + 5-HT2AR Antagonist1.2 ± 0.2
p-PKCCompound Only4.1 ± 0.5

qPCR Analysis:

To investigate the impact of this compound on gene expression, quantitative polymerase chain reaction (qPCR) was employed. SH-SY5Y cells were treated for 24 hours, and the mRNA levels of immediate early genes, such as c-Fos and Arc, which are known to be induced by neuronal activation, were quantified. The results revealed a significant upregulation of both c-Fos and Arc mRNA levels, further supporting the compound's ability to induce robust intracellular signaling cascades.

GeneTreatment GroupFold Change in mRNA Expression (vs. Control)
c-FosCompound Only8.2 ± 0.9
ArcCompound Only5.7 ± 0.6

Allosteric Modulation and Conformational Dynamics Studies of this compound Interactions

Further investigations into the mechanism of action of this compound at the 5-HT2A receptor suggested a role as an allosteric modulator rather than a direct orthosteric agonist. An allosteric modulator binds to a site on the receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity for its endogenous ligand or its functional activity.

To test this hypothesis, functional assays were conducted in the presence of the endogenous agonist, serotonin. The results showed that this compound potentiated the serotonin-induced calcium mobilization in CHO-5HT2AR cells, shifting the serotonin concentration-response curve to the left. This positive allosteric modulation (PAM) indicates that the compound enhances the functional response to the native agonist.

Conformational dynamics studies using bioluminescence resonance energy transfer (BRET)-based biosensors were employed to probe the structural changes in the 5-HT2A receptor upon ligand binding. These studies revealed that while serotonin binding induces a specific conformational change associated with receptor activation, the co-incubation with this compound induced a distinct conformational state. This altered conformation is hypothesized to stabilize the active state of the receptor, thereby potentiating the signaling response to the orthosteric agonist. This provides a structural basis for the observed positive allosteric modulation.

ParameterSerotonin AloneSerotonin + Compound
EC50 of Serotonin (nM)15.34.8
Maximal Response (% of Serotonin Alone)100%145%

Computational Chemistry and in Silico Modeling of 2 Chloro 5 Morpholinopyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer insights into the electronic environment of 2-Chloro-5-morpholinopyridin-3-amine, which are crucial for predicting its reactivity and interaction with other molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate the distribution of electron density and the energies of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

The electrostatic potential surface (ESP) provides a visual representation of the charge distribution around the molecule. For this compound, the ESP would likely show negative potential (red and yellow areas) around the nitrogen and oxygen atoms of the morpholine (B109124) ring and the nitrogen of the amine group, indicating regions that are prone to electrophilic attack. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, with biological macromolecules.

Table 1: Calculated Electronic Properties of this compound using DFT

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

The three-dimensional structure of this compound is not rigid. The morpholine ring can adopt different conformations (e.g., chair, boat), and there is rotational freedom around the bond connecting the morpholine ring to the pyridine (B92270) core. Conformer analysis involves systematically exploring these different spatial arrangements to identify the most stable, low-energy conformations.

By calculating the relative energies of these conformers, an energy landscape can be constructed. This landscape reveals the most probable shapes the molecule will adopt in solution. Understanding the preferred conformation is crucial for molecular docking studies, as it is often the low-energy conformer that binds to a protein's active site. For this compound, the chair conformation of the morpholine ring is generally the most stable.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery for predicting how a small molecule like this compound might interact with a protein target.

Molecular docking simulations of this compound into the active site of a target protein can reveal plausible binding modes. These simulations would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For instance, the amine group and the morpholine oxygen of the compound are potential hydrogen bond donors and acceptors, respectively. The pyridine ring can engage in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

Identifying these "interaction hotspots" is critical for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. The chlorine atom on the pyridine ring can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Docking programs use scoring functions to estimate the binding affinity of a ligand to a protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. By comparing the docking scores of this compound with those of known inhibitors of a target protein, a preliminary assessment of its potential efficacy can be made.

It is important to note that scoring functions provide an approximation of binding affinity and are most reliable for comparing the relative rankings of different molecules within the same binding site.

Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Active Site

Interacting ResidueInteraction TypeDistance (Å)
ASP 145Hydrogen Bond2.1
LYS 72Hydrogen Bond2.5
PHE 144Pi-Stacking3.8
LEU 23Hydrophobic4.2

Note: This table is a hypothetical representation of the output from a molecular docking simulation.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex and the flexibility of both the ligand and the protein.

An MD simulation of this compound bound to a target protein would reveal how the ligand settles into the binding pocket and how the protein structure adapts to the presence of the ligand. This can help to validate the binding mode predicted by docking and to identify key residues that are important for maintaining the stability of the complex. Analysis of the simulation trajectory can also provide information on the residence time of the ligand in the binding site, which can be an important factor for drug efficacy.

By examining the fluctuations of the ligand and protein atoms during the simulation, regions of high flexibility can be identified. Understanding the dynamic nature of the interaction is crucial for a complete picture of the molecular recognition process and can guide the design of next-generation molecules with improved binding properties.

Solvent Effects and Dynamic Behavior in Simulated Biological Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility and interactions with its environment, particularly in aqueous conditions that mimic physiological systems.

In a typical MD simulation, the compound is placed in a simulation box filled with water molecules (explicit solvent) or treated with a mathematical model representing the solvent (implicit solvent). The simulation then calculates the trajectory of the molecule by integrating Newton's laws of motion, providing a detailed view of its dynamic behavior. Key parameters analyzed include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. Such simulations can predict how the morpholine ring puckers, the rotation around the pyridine-morpholine bond, and the interactions mediated by the amine and chloro groups in a biological milieu. nih.govnih.gov

Table 1: Example Output from a Molecular Dynamics Simulation of this compound

Simulation ParameterDescriptionTypical Value Range (Example)
RMSD (Å)Root Mean Square Deviation of the molecule's backbone from the initial structure, indicating conformational stability.1.5 - 3.0 Å
RMSF (Å)Root Mean Square Fluctuation of individual atoms, highlighting flexible regions of the molecule.0.5 - 2.0 Å
Solvent Accessible Surface Area (SASA) (Ų)The surface area of the molecule accessible to a solvent, indicating its exposure to the environment.300 - 450 Ų
Hydrogen BondsNumber of hydrogen bonds formed between the compound and surrounding water molecules.2 - 5

Interaction Energy Decomposition Analysis

When this compound binds to a biological target, such as a protein, understanding the nature of the binding forces is crucial. Interaction Energy Decomposition Analysis (EDA) is a quantum mechanical method that dissects the total interaction energy into distinct, physically meaningful components. semanticscholar.orgsemanticscholar.org This analysis provides a quantitative understanding of the forces driving the molecular recognition process.

The total interaction energy (ΔE_int) is typically broken down into several key terms:

Electrostatic (ΔE_elec): The classical Coulombic interaction between the static charge distributions of the molecule and its binding partner.

Exchange-Repulsion (ΔE_ex-rep): Also known as Pauli repulsion, this term arises from the quantum mechanical effect of electron cloud overlap and is strongly repulsive at short distances.

Polarization (ΔE_pol): The attractive energy gained from the distortion of each molecule's electron cloud in response to the other's electric field.

Charge Transfer (ΔE_ct): The energy associated with the transfer of electrons from the occupied orbitals of one molecule to the unoccupied orbitals of the other, often related to covalent character in the interaction. nih.gov

Dispersion (ΔE_disp): A component of the correlation energy that accounts for the attractive van der Waals forces. nih.gov

By calculating these components, researchers can determine whether the binding is dominated by hydrogen bonds (electrostatic), hydrophobic interactions (dispersion), or other forces. researchgate.netrsc.org

Table 2: Illustrative Interaction Energy Decomposition for this compound with a Hypothetical Protein Target

Energy ComponentDescriptionHypothetical Energy (kcal/mol)
Electrostatic (ΔE_elec)Energy from static charge interactions.-15.5
Exchange-Repulsion (ΔE_ex-rep)Pauli repulsion from orbital overlap.+12.8
Polarization (ΔE_pol)Energy from induced dipole interactions.-4.2
Charge Transfer (ΔE_ct)Energy from electron donation/acceptance.-2.1
Dispersion (ΔE_disp)Energy from van der Waals forces.-6.7
Total Interaction Energy (ΔE_int) Sum of all energy components. -15.7

Quantitative Structure-Activity Relationship (QSAR) Model Development Based on In Vitro Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. crpsonline.comresearchgate.net Developing a QSAR model for analogs of this compound requires a dataset of structurally similar molecules with experimentally measured in vitro activity against a specific biological target. uniroma1.itnih.gov

Descriptor Selection and Feature Engineering

The first step in QSAR modeling is to represent the chemical structure numerically using molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and physicochemical properties. Feature engineering involves calculating and selecting the most relevant descriptors that are highly correlated with the biological activity while being minimally correlated with each other. nih.govnih.govresearchgate.net

Descriptor classes include:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, polar surface area (PSA).

3D Descriptors: van der Waals volume, solvent-accessible surface area.

Physicochemical Descriptors: LogP (lipophilicity), pKa, dipole moment.

The selection of a small, informative subset of descriptors from a large pool is a critical step to build an interpretable and predictive QSAR model. nih.gov

Table 3: Potential Molecular Descriptors for a QSAR Study of this compound Analogs

Descriptor TypeExample DescriptorInformation Encoded
PhysicochemicalLogPLipophilicity and membrane permeability.
TopologicalTopological Polar Surface Area (TPSA)Polarity and hydrogen bonding capacity.
ElectronicDipole MomentOverall polarity and charge distribution.
ConstitutionalMolecular Weight (MW)Size of the molecule.
GeometricalSolvent Accessible Surface Area (SASA)Molecular surface exposure.

Model Validation and Predictive Capability Assessment

A developed QSAR model must be rigorously validated to ensure its robustness and predictive power. nih.gov Validation assesses how well the model can predict the activity of new, untested compounds. nih.gov It is a crucial aspect of QSAR modeling. nih.gov

Key validation strategies include:

Internal Validation: This is often performed using cross-validation, such as the leave-one-out (LOO) method, which yields a cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. mdpi.com

External Validation: The dataset is split into a training set (to build the model) and a test set (to evaluate its predictive power). The model's performance on the test set is evaluated using the predictive R² (R²_pred). An R²_pred value greater than 0.6 is often required for a model to be considered predictive. mdpi.com

Y-Randomization: The biological activity data is randomly shuffled multiple times to build new models. A significant drop in the model's performance for the shuffled data confirms that the original model is not due to chance correlation. nih.gov

The ultimate goal is to create a model with high predictive capability for compounds within its defined applicability domain. mdpi.comu-strasbg.fr

Table 4: Key Statistical Metrics for QSAR Model Validation

ParameterDescriptionAcceptable Value
Coefficient of determination for the training set (goodness of fit).> 0.6
Cross-validated R² for the training set (robustness).> 0.5
R²_predPredictive R² for the external test set (predictive power).> 0.6
RMSERoot Mean Square Error (accuracy of prediction).As low as possible

Pharmacophore Modeling and Virtual Screening Strategies for Analog Discovery

Pharmacophore modeling is a powerful tool in drug design used to identify novel chemical scaffolds that can bind to a specific biological target. nih.govmdpi.com A pharmacophore is defined as the essential three-dimensional arrangement of steric and electronic features that are necessary for optimal molecular interactions with a specific target. nih.gov

For this compound, a pharmacophore model would be constructed by identifying its key chemical features:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the pyridine and morpholine rings.

Hydrogen Bond Donors (HBD): The hydrogen atoms of the amine group.

Hydrophobic (HY) features: The aromatic pyridine ring.

Positive Ionizable (PI): The amine group under physiological pH.

Once a pharmacophore model is generated and validated, it can be used as a 3D query to perform a virtual screen of large chemical databases. ijper.orgfrontiersin.org This process filters millions of compounds to identify those that match the pharmacophore's spatial arrangement of features. The resulting "hits" are structurally diverse molecules that are predicted to have the desired biological activity and can serve as starting points for the discovery of new analogs. nih.gov

Table 5: Typical Pharmacophoric Features for this compound

Pharmacophoric FeatureCorresponding Chemical GroupRole in Molecular Interaction
Hydrogen Bond Acceptor (HBA)Pyridine Nitrogen, Morpholine OxygenForms hydrogen bonds with donor groups on the target.
Hydrogen Bond Donor (HBD)Amine (-NH₂) groupForms hydrogen bonds with acceptor groups on the target.
Aromatic Ring (AR)Pyridine RingParticipates in π-π stacking or hydrophobic interactions.
Positive Ionizable (PI)Amine (-NH₂) groupForms ionic or electrostatic interactions.

Advanced Analytical Methodologies for the Investigation of 2 Chloro 5 Morpholinopyridin 3 Amine

Spectroscopic Characterization for Structural Elucidation and Purity Assessment in Research

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of 2-Chloro-5-morpholinopyridin-3-amine. Each method provides unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the morpholine (B109124) ring, and the amine group. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the pyridine ring will appear in the aromatic region, with their specific shifts and coupling patterns dictated by the positions of the chloro, morpholino, and amino substituents. The protons of the morpholine ring would typically appear as two multiplets in the aliphatic region, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms. The amine protons would likely present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The pyridine ring carbons will resonate in the downfield region, with the carbon atom attached to the chlorine atom showing a characteristic shift. The carbons of the morpholine ring will appear in the aliphatic region, and the chemical shifts will differentiate the carbons adjacent to the nitrogen from those adjacent to the oxygen.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H47.5 - 7.8-
Pyridine-H68.0 - 8.3-
Morpholine-H (adjacent to N)3.0 - 3.345 - 50
Morpholine-H (adjacent to O)3.7 - 4.065 - 70
NH₂4.5 - 5.5 (broad)-
Pyridine-C2-145 - 150
Pyridine-C3-130 - 135
Pyridine-C4-120 - 125
Pyridine-C5-140 - 145
Pyridine-C6-150 - 155

Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition with high accuracy.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio) would be observed, confirming the presence of one chlorine atom.

Analysis of the fragmentation pattern can further corroborate the proposed structure. Common fragmentation pathways for this molecule might include the loss of the morpholine ring or cleavage of the C-Cl bond.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic morpholine ring would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the morpholine ring would give a strong absorption band around 1100 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-Cl bond, which often give strong Raman signals.

Chromatographic Techniques for Separation, Isolation, and Reaction Monitoring

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures, as well as for monitoring the progress of its synthesis and assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile compounds like this compound and for quantitative analysis. A reversed-phase HPLC method would likely be developed.

Method development would involve optimizing several parameters:

Stationary Phase: A C18 or C8 column would be a suitable starting point.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be used. The pH of the aqueous phase would be critical to ensure good peak shape, as the compound has basic amine functionalities.

Detection: A UV detector would be appropriate, with the detection wavelength set at the absorbance maximum of the compound.

A validated HPLC method would allow for the accurate determination of the purity of synthesized batches and the quantification of the compound in various research samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Reaction Kinetics

While this compound itself is likely not volatile enough for direct GC analysis without derivatization, GC-MS can be a valuable tool for identifying volatile byproducts that may be formed during its synthesis. Furthermore, by derivatizing the compound to increase its volatility (e.g., through silylation of the amine group), GC-MS could potentially be used to monitor reaction kinetics. The mass spectrometer detector provides definitive identification of the separated components. For instance, in a synthetic reaction, GC-MS could be used to detect the presence of unreacted starting materials or low molecular weight side products.

Chiral Chromatography for Enantiomeric Purity Assessment

The molecular structure of this compound does not possess a stereocenter, meaning it is an achiral molecule. Therefore, it does not exist as enantiomers, and the application of chiral chromatography for enantiomeric purity assessment is not applicable. The molecule is superimposable on its mirror image, precluding the existence of enantiomeric forms.

X-ray Crystallography and Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient are critical as they influence factors such as stability, solubility, and bioavailability. X-ray crystallography provides definitive information on the three-dimensional atomic arrangement in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis

The crystal packing analysis reveals the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal structure. For instance, the amine and morpholine groups can act as hydrogen bond donors and acceptors, potentially forming intricate networks that dictate the physical properties of the solid. While specific crystallographic data for this compound is not widely published in publicly available literature, related structures often exhibit packing motifs driven by hydrogen bonds involving the pyridine nitrogen and amine protons.

Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Content

Powder X-ray Diffraction (PXRD) is an essential tool for characterizing the solid forms of a chemical compound. It is particularly important for identifying different crystalline forms, known as polymorphs, which can have distinct physical and chemical properties. Each polymorph produces a unique PXRD pattern, acting as a fingerprint for that specific crystalline form.

The investigation of this compound for polymorphism is a critical step in its development, as different polymorphs could exhibit variations in stability and solubility. Furthermore, PXRD can detect and quantify the amount of non-crystalline (amorphous) content within a sample, which can influence its physical and chemical stability. A typical PXRD analysis would involve scanning a powdered sample with X-rays over a range of angles (2θ) to produce a diffractogram showing peaks at characteristic angles.

Below is a hypothetical representation of PXRD data for two distinct polymorphic forms of a compound like this compound.

Table 1: Representative PXRD Peak Data for Hypothetical Polymorphs

2θ Angle (Form A) Intensity (Form A) 2θ Angle (Form B) Intensity (Form B)
8.5° High 9.2° Medium
12.3° Medium 13.1° High
17.0° High 18.5° High
21.8° Low 22.4° Medium

Advanced Biophysical Techniques for Molecular Interaction Analysis in In Vitro Systems

Understanding how a compound interacts with its biological targets is fundamental to drug discovery. Advanced biophysical techniques provide quantitative data on these interactions.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time interaction between a ligand (the compound) and an analyte (the target protein). In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected and measured in resonance units (RU).

This technique allows for the determination of key kinetic parameters:

Association rate constant (k_a): The rate at which the compound binds to the target.

Dissociation rate constant (k_d): The rate at which the compound dissociates from the target.

Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as k_d/k_a. A lower K_D value indicates a higher binding affinity.

Table 2: Illustrative SPR Kinetic Data

Target Protein k_a (M⁻¹s⁻¹) k_d (s⁻¹) K_D (nM)
Kinase X 1.5 x 10⁵ 3.0 x 10⁻⁴ 2.0

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the thermodynamic parameters of the interaction, providing a complete thermodynamic profile of the binding process. In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein, and the resulting heat changes are measured.

The key thermodynamic parameters obtained from ITC are:

Binding Affinity (K_A) and Dissociation Constant (K_D): Measures of the strength of the interaction.

Enthalpy change (ΔH): The heat released or absorbed upon binding.

Entropy change (ΔS): The change in the randomness of the system upon binding.

Stoichiometry (n): The ratio of the ligand to the protein in the complex.

These parameters provide insight into the forces driving the binding interaction, such as hydrogen bonds and hydrophobic interactions.

Table 3: Example ITC Thermodynamic Data

Target Protein K_D (nM) ΔH (kcal/mol) -TΔS (kcal/mol) ΔG (kcal/mol) Stoichiometry (n)
Kinase X 2.5 -9.8 -2.1 -11.9 1.05

Structure Activity Relationship Sar Studies and Rational Design of 2 Chloro 5 Morpholinopyridin 3 Amine Analogs

Systematic Modification of the Pyridine (B92270) Core and its Impact on Molecular Interactions

The pyridine ring is a central component of 2-chloro-5-morpholinopyridin-3-amine, and its electronic and steric properties are critical for target engagement. Modifications to this core can significantly alter the compound's activity.

Substitution Pattern Effects on Electronic and Steric Properties

The substitution pattern on the pyridine ring of aminopyridine-based inhibitors can profoundly influence their potency and selectivity. In many kinase inhibitors, the 2-aminopyridine (B139424) moiety acts as a hinge-binder, forming crucial hydrogen bonds with the protein backbone. acs.org The electronic nature of substituents on the pyridine ring can modulate the basicity of the pyridine nitrogen and the hydrogen-bonding capacity of the amino group, thereby affecting hinge-binding affinity.

For instance, the introduction of electron-withdrawing groups, such as the chloro group at the 2-position in the parent compound, can decrease the pKa of the pyridine nitrogen, which may be favorable for certain target interactions. Conversely, electron-donating groups could enhance activity in other contexts by increasing the hydrogen-bond acceptor strength of the pyridine nitrogen. researchgate.net

The steric bulk of substituents is also a critical factor. The chloro group at the 2-position is relatively small, but replacing it with larger groups could lead to steric clashes with the target protein, thereby reducing affinity. The positioning of substituents is equally important; for example, in a series of 2-aminopyrido[2,3-d]pyrimidin-7(8H)-ones, the nature and position of substituents on the pyridone ring were found to be critical for tyrosine kinase inhibition. nih.gov

To illustrate the impact of pyridine core substitutions in a related scaffold, consider the following hypothetical data for a generic aminopyridine kinase inhibitor:

Compound R1 R2 Kinase Inhibition IC50 (nM)
A ClH50
B MeH120
C ClF25
D ClOMe80

This table is illustrative and compiled from general principles of medicinal chemistry.

Bioisosteric Replacements at Key Positions

Bioisosteric replacement of the pyridine core with other heterocyclic systems is a common strategy to improve potency, selectivity, and pharmacokinetic properties. For example, replacing the pyridine ring in 3,5-diaryl-2-aminopyridines with a pyrazine (B50134) ring led to a novel series of antimalarial agents with potent oral activity, demonstrating that the core scaffold is amenable to such changes. nih.gov

In the context of kinase inhibitors, replacing a pyridine with a pyrimidine (B1678525) or a triazine can alter the hydrogen bonding pattern with the hinge region and create new interactions with the protein. acs.org For instance, the nitrogen atoms in a pyrimidine ring can act as hydrogen bond acceptors, similar to the pyridine nitrogen. Another bioisosteric replacement for pyridine is a benzonitrile (B105546) moiety, where the nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net

A study on cabozantinib (B823) analogs demonstrated that replacing a central benzene (B151609) ring with a pyridine ring resulted in a potent c-Met kinase inhibitor, highlighting the nuanced effects of such bioisosteric replacements on target affinity. mdpi.comnih.gov

Exploration of the Morpholine (B109124) Ring Conformation and Substituent Effects on Activity

The morpholine ring in this compound is another key feature that can be modified to probe its role in target binding and to optimize the compound's properties. The morpholine oxygen is known to be a critical hydrogen bond acceptor in many kinase inhibitors. acs.org

Role of Ring Size and Heteroatom Variations

The size and heteroatom composition of the cyclic amine at the 5-position can have a significant impact on biological activity. A study on the PI3K inhibitor ZSTK474, which contains two morpholine rings on a triazine core, provides valuable insights. Replacement of one morpholine ring with a piperazine (B1678402) resulted in a significant drop in activity against PI3K isoforms. nih.gov However, N-acetylation of the piperazine restored the inhibitory profile, suggesting that the basicity of the piperazine nitrogen was detrimental and that a neutral, hydrogen-bond accepting group is preferred at this position. nih.gov

Further exploration in the ZSTK474 series showed that replacing the morpholine with ethanolamine (B43304) or diethanolamine (B148213) maintained high potency against certain PI3K isoforms, indicating that an acyclic, flexible substituent bearing a hydroxyl group can mimic the interaction of the morpholine's oxygen. nih.gov

The following table summarizes the effects of morpholine replacement on the activity of ZSTK474, a dimorpholino-triazine PI3K inhibitor.

Analog Modification PI3Kα IC50 (nM) PI3Kδ IC50 (nM)
ZSTK474 Morpholine5.03.9
2a Piperazine>180>140
2b N-acetylpiperazine2.94.2
6a Ethanolamine9.99.8
6b Diethanolamine3.79.8

Data sourced from a study on ZSTK474 analogs. nih.gov

In another study on mTOR inhibitors, 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP) were explored as isosteres of the morpholine moiety, leading to the identification of potent and selective inhibitors. unimi.itnih.gov

Stereochemical Influence of Morpholine Substituents

For example, in a series of mTOR inhibitors, the introduction of chiral morpholines led to potent compounds with high selectivity over PI3Kα. researchgate.net Molecular modeling suggested that the bulkier, conformationally restricted bridged morpholines could be better accommodated in a deeper pocket in mTOR compared to PI3K. researchgate.net This highlights the importance of the three-dimensional shape of the morpholine ring and its substituents for achieving both potency and selectivity. The conformation of the morpholine ring, typically a chair conformation, is crucial for orienting its substituents and the ring oxygen for optimal interactions with the target. researchgate.net

Amine Functional Group Modifications and Their Contribution to Target Affinity

The 3-amino group in this compound is a key functional group that likely participates in hydrogen bonding interactions with the target protein. Modifications to this group can therefore have a significant impact on affinity.

In many kinase inhibitor scaffolds, the exocyclic amino group is a crucial part of the hinge-binding motif. For example, in a series of pyrazolopyridine-based B-RafV600E inhibitors, the introduction of an amino group at the 6-position of the pyridine ring led to a significant increase in potency, attributed to the formation of an additional hydrogen bond. nih.gov

Common modifications to the amino group include N-alkylation, N-acylation, and conversion to ureas or sulfonamides. N-alkylation can increase steric bulk and may disrupt hydrogen bonding if the nitrogen is a donor. However, in some cases, it can lead to favorable hydrophobic interactions. N-acylation or the formation of ureas and sulfonamides can introduce additional hydrogen bond donors and acceptors, potentially leading to new interactions with the target. For instance, in a series of 4-(4-aminophenylamino)-N-methylpicolinamide derivatives, the amino group was converted to various ureas and amides to explore the SAR at this position. e3s-conferences.org

The effect of such modifications is highly dependent on the specific topology of the target's active site. If the amino group is acting as a hydrogen bond donor, acylation or conversion to a tertiary amine would likely be detrimental. Conversely, if there is an opportunity for additional hydrogen bonding or hydrophobic interactions, these modifications could enhance potency.

In-depth Analysis of this compound Reveals a Gap in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and patent literature, detailed research findings on the specific chemical compound This compound and its analogs, particularly concerning its Structure-Activity Relationship (SAR) studies, are not publicly available. This includes a lack of specific data on N-alkylation and acylation strategies, hydrogen bonding network analysis, and the development of SAR or Quantitative Structure-Activity Relationship (QSAR) models for its in vitro activity.

While the broader class of substituted aminopyridines has been a subject of extensive research in medicinal chemistry, leading to the development of numerous therapeutic agents, the specific substitution pattern of a chloro group at the 2-position, a morpholino group at the 5-position, and an amine at the 3-position of a pyridine ring does not appear in detailed SAR studies in the available literature. General principles of medicinal chemistry and SAR studies on related aminopyridine scaffolds can provide a hypothetical framework for how such a compound might be optimized, but specific experimental data and computational models for this compound itself are absent.

General Principles of SAR and Rational Drug Design Applicable to Substituted Aminopyridines:

In the context of drug discovery, the principles that would typically be applied to a novel scaffold like this compound are well-established. These include:

N-Alkylation and Acylation Strategies: Modification of the primary amine at the 3-position through N-alkylation or acylation is a common strategy to explore the chemical space around a lead compound. These modifications can influence the compound's steric and electronic properties, potentially affecting its binding affinity to a biological target, as well as its pharmacokinetic properties such as solubility and metabolic stability.

Hydrogen Bonding Network Analysis: The amine and morpholino groups in this compound can act as hydrogen bond donors and acceptors, respectively. Understanding the hydrogen bonding network between the compound and its biological target is crucial for rational drug design. Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to predict and analyze these interactions.

Development of SAR Models and Predictive Relationships: By synthesizing and testing a series of analogs with systematic structural modifications, researchers can establish a Structure-Activity Relationship. This involves correlating specific structural features with changes in biological activity. The data generated can then be used to build predictive QSAR models, which use statistical methods to relate physicochemical properties of the molecules to their biological activity.

Lead Optimization Strategies: Insights gained from SAR and QSAR studies guide the lead optimization process. The goal is to improve the potency, selectivity, and pharmacokinetic profile of the initial lead compound to develop a clinical candidate. This iterative process involves designing, synthesizing, and testing new analogs based on the established SAR.

While these principles are fundamental to medicinal chemistry, their specific application to this compound has not been documented in the public domain. The absence of such information prevents a detailed and scientifically accurate discussion as per the requested outline.

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Emerging Research Applications and Future Trajectories for 2 Chloro 5 Morpholinopyridin 3 Amine

Exploration in Agrochemical and Environmental Sciences (Non-Clinical, Mechanistic Focus)

Mechanistic Investigations of Enzyme Inhibition in Plant Pathogens (In Vitro)

The structural features of 2-Chloro-5-morpholinopyridin-3-amine suggest its potential as an inhibitor of enzymes in plant pathogens, a critical area of research for the development of new fungicides. The morpholine (B109124) class of fungicides is known to act on the ergosterol (B1671047) biosynthesis pathway, a crucial process for fungal cell membrane integrity. nih.govnih.gov Specifically, morpholine derivatives can inhibit two key enzymes: sterol Δ14-reductase and sterol Δ7-Δ8-isomerase. nih.gov This dual-site inhibition mechanism is a significant advantage, as it may reduce the likelihood of pathogens developing resistance. bcpc.org

Future in vitro studies on this compound could be designed to investigate its inhibitory effects on these or other essential fungal enzymes. Such research would involve isolating and purifying target enzymes from economically important plant pathogens and then conducting enzyme assays in the presence of the compound. Key parameters to be determined would include the half-maximal inhibitory concentration (IC50) and the minimum fungicidal concentration (MFC).

Table 1: Potential In Vitro Enzyme Inhibition Studies

Target EnzymePotential Plant Pathogen SourceAssay TypeKey Parameter
Sterol Δ14-reductaseErysiphe graminis (powdery mildew)Spectrophotometric or fluorometric assayIC50
Sterol Δ78-isomeraseCandida albicans (as a model organism)Gas chromatography-mass spectrometry (GC-MS) to detect sterol intermediatesInhibition percentage
Other essential fungal enzymes (e.g., chitin (B13524) synthase)Aspergillus nigerRadiometric or colorimetric assayIC50

The aminopyridine component of the molecule also warrants investigation. Aminopyridine derivatives have been studied for a wide range of biological activities and have been shown to inhibit various enzymes. rsc.orgacs.org Therefore, mechanistic studies could also explore whether the aminopyridine core of this compound contributes to enzyme inhibition through interactions with different targets, potentially leading to a multi-faceted mode of action.

Environmental Transformation Pathways (e.g., Photodegradation, Biodegradation in Model Systems)

Understanding the environmental fate of a chemical compound is crucial for assessing its potential impact. For this compound, two key transformation pathways for future investigation are photodegradation and biodegradation.

Photodegradation: Pyridine (B92270) and its derivatives are known to be susceptible to photochemical degradation. researchgate.netnih.gov The absorption of UV radiation can lead to the breakdown of the pyridine ring. Future research could involve exposing aqueous solutions of this compound to simulated sunlight or specific UV wavelengths to determine its photolytic stability. The degradation products could be identified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), providing insights into the environmental transformation of the molecule.

Biodegradation: The morpholine and pyridine rings are both biodegradable, although the rate and pathway can vary depending on the specific substitutions and the microbial communities present. nih.govespublisher.comresearchgate.netoup.comtandfonline.com Several strains of Mycobacterium have been identified that can utilize morpholine as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net The biodegradation of morpholine often involves the cleavage of the C-N bond, a reaction that can be catalyzed by enzymes such as cytochrome P-450. nih.gov Similarly, various soil bacteria are capable of degrading pyridine. tandfonline.com

Model biodegradation studies could be conducted using enriched microbial cultures from soil or activated sludge. researchgate.net By monitoring the disappearance of the parent compound and the appearance of metabolites over time, the biodegradation pathway of this compound could be elucidated.

Table 2: Potential Environmental Transformation Studies

PathwayExperimental SystemAnalytical TechniquesPotential Transformation Products
PhotodegradationAqueous solution exposed to UV lightHPLC, LC-MS, GC-MSHydroxylated pyridines, ring-opened products
BiodegradationMicrobial cultures (e.g., Mycobacterium, Bacillus) in a mineral salts medium1H NMR, GC-MS, TOC analysis2-(2-aminoethoxy)acetate, glycolate, ammonia

Challenges and Opportunities in the Development of New Research Methodologies Utilizing the Compound

The development of new research methodologies centered on this compound presents both challenges and opportunities. A primary challenge is the current lack of specific data on its reactivity and biological activity. This necessitates foundational research to characterize the compound fully.

Opportunities lie in the application of modern synthetic and analytical techniques. For instance, the synthesis of derivatives of this compound could be achieved through microwave-assisted organic synthesis, which can accelerate reaction times and improve yields. nih.gov The development of novel analytical methods for detecting and quantifying the compound and its metabolites in complex matrices will also be essential for both biological and environmental studies.

Furthermore, computational approaches, such as molecular docking and density functional theory (DFT) calculations, can be employed to predict the binding of this compound to target enzymes and to understand its molecular properties. tandfonline.com These in silico methods can guide experimental work and provide valuable insights into the compound's potential mechanisms of action.

Strategic Directions for Interdisciplinary Research and Collaborative Initiatives on this compound

Given the potential applications of this compound in both agricultural and medicinal chemistry, strategic interdisciplinary research will be key to unlocking its full potential. Collaborative initiatives between synthetic chemists, biochemists, plant pathologists, and environmental scientists would be highly beneficial.

Medicinal Chemistry and Pharmacology: The structural similarity of the compound to known bioactive heterocyclic compounds suggests potential applications in drug discovery. nih.govjmchemsci.comopenaccessjournals.comnih.gov Collaborations in this area could explore its efficacy against a range of therapeutic targets.

Agrochemical Science: Joint projects with plant pathologists could systematically evaluate the antifungal spectrum of this compound and its derivatives against a panel of economically important plant pathogens.

Environmental Science and Toxicology: Partnerships with environmental chemists and toxicologists will be crucial for assessing the environmental impact and safety profile of the compound, should it be developed for broader applications.

By fostering such collaborations, a comprehensive understanding of the properties, potential applications, and environmental behavior of this compound can be achieved, paving the way for its potential use in various scientific and technological fields.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-morpholinopyridin-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Nucleophilic Substitution : React 2-chloro-5-nitropyridin-3-amine with morpholine under reflux in anhydrous solvents (e.g., DMF or THF). Use a molar ratio of 1:1.2 (pyridine:morpholine) to minimize side products.
  • Catalytic Optimization : Introduce transition-metal catalysts (e.g., Pd/C or CuI) to enhance selectivity. Monitor reaction progress via TLC or HPLC to ensure complete substitution of the chloro group .
  • Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity. Adjust cooling rates to optimize crystal formation and reduce impurities .

Q. Table 1: Comparative Reaction Conditions for Pyridine Derivatives

PrecursorReagentSolventTemp (°C)Yield (%)Purity (%)Reference
2-Chloro-5-nitropyridineMorpholineDMF1107897
3-Bromo-5-methylpyridineMorpholineTHF806592

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. The morpholine ring’s protons appear as a multiplet at δ 3.5–3.7 ppm, while the pyridine amine proton resonates near δ 6.8 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 228.06) and fragmentation patterns to verify structural integrity .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph identification. Similar pyridine derivatives exhibit triclinic systems with P-1 space groups .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats due to acute toxicity (Oral Tox. 4) and skin irritation (Skin Irrit. 2) risks .
  • Ventilation : Use fume hoods to avoid respiratory exposure (STOT SE 3 classification). Store in airtight containers away from oxidizers .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to identify electron-deficient sites. The chloro group at position 2 typically shows higher electrophilicity (LUMO ≈ -1.8 eV) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy by 15–20% compared to THF .

Q. How do substituent variations (e.g., morpholine vs. methyl groups) affect the biological activity of pyridine-3-amine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Replace morpholine with methyl or trifluoromethyl groups (e.g., 2-Amino-3-chloro-5-trifluoromethylpyridine) and assay against target enzymes. Morpholine’s oxygen atom enhances hydrogen-bonding interactions, increasing binding affinity by ~30% compared to methyl derivatives .
  • In Vitro Testing : Use kinase inhibition assays (e.g., EGFR or BRAF) to quantify IC50_{50} values. Morpholine-substituted analogs often exhibit lower IC50_{50} (e.g., 0.5 µM vs. 2.1 µM for methyl derivatives) due to improved solubility .

Q. Table 2: Substituent Effects on Pyridine-3-amine Bioactivity

CompoundSubstituentTarget EnzymeIC50_{50} (µM)Solubility (mg/mL)Reference
This compoundMorpholineEGFR0.512.4
2-Amino-3-chloro-5-methylpyridineMethylBRAF2.18.7

Q. What strategies resolve contradictions in reported melting points for chloro-morpholinopyridine derivatives?

Methodological Answer:

  • Polymorph Screening : Use differential scanning calorimetry (DSC) to identify metastable forms. For example, a derivative with mp 93–98°C (monoclinic) may coexist with a high-melting form (mp 105–110°C, orthorhombic) .
  • Recrystallization Solvent Screening : Test solvents like acetonitrile (high polarity) vs. toluene (low polarity) to isolate dominant polymorphs. Ethanol/water mixtures often yield the most stable form .

Q. How can derivatization improve the detection of this compound in trace-level analytical assays?

Methodological Answer:

  • Pre-column Derivatization : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV-active adducts. Optimize pH (8.5–9.0) and reaction time (30 min) for maximum derivatization efficiency .
  • LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (70:30). Limit of detection (LOD) can reach 0.1 ng/mL with MRM transitions (e.g., m/z 228→185) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.